Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
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Overview
Description
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline is a complex organometallic compound. It is known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. This compound is particularly valuable in the field of catalysis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline typically involves the following steps:
Formation of the Phosphane Ligand: The phosphane ligand is synthesized by reacting di-tert-butylphosphine with 2,4,6-tri(propan-2-yl)phenyl bromide under inert conditions.
Complexation with Palladium: The phosphane ligand is then complexed with palladium(II) chloride in the presence of methanesulfonic acid and 2-phenylaniline to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline undergoes several types of reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical reagents include aryl halides and organometallic reagents under palladium catalysis.
Major Products
Scientific Research Applications
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline exerts its effects involves the following steps:
Coordination to Palladium: The phosphane ligand coordinates to the palladium center, forming a stable complex.
Activation of Substrates: The palladium complex activates substrates for cross-coupling reactions.
Catalytic Cycle: The compound participates in the catalytic cycle, facilitating the formation of new bonds through oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenyl-aniline;palladium(2+)
- Acetonitrile;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);hexafluoroantimony(1-)
Uniqueness
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline is unique due to its specific ligand structure, which provides enhanced stability and reactivity in palladium-catalyzed reactions. This makes it particularly effective in forming carbon-carbon and carbon-heteroatom bonds .
Properties
Molecular Formula |
C42H58NO3PPdS |
---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
JXFUHCFLDZVPQH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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